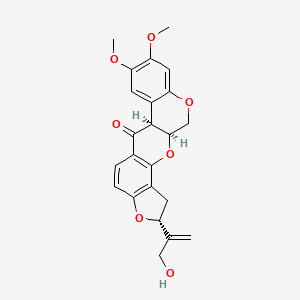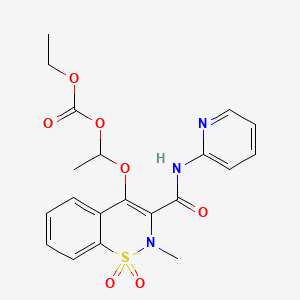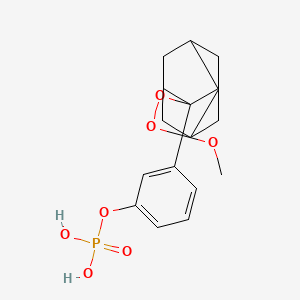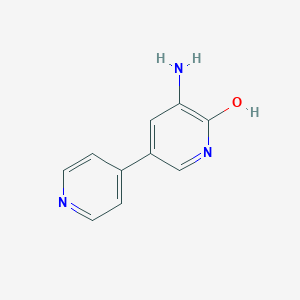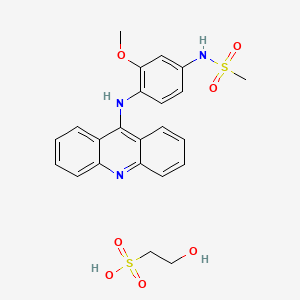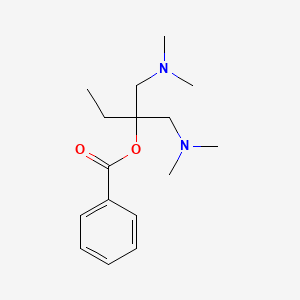![molecular formula C15H20O5 B1666092 (1R,4S,5R,12S,13R)-1,5-Dimethyl-9-methylidene-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one CAS No. 101020-89-7](/img/structure/B1666092.png)
(1R,4S,5R,12S,13R)-1,5-Dimethyl-9-methylidene-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one
Overview
Description
Artemisitene is a natural compound initially isolated from the herb Artemisia annua L. It is an endoperoxide closely related to the well-known antimalarial drug artemisinin . Artemisitene has garnered attention due to its various biological activities, including anti-inflammatory, anticancer, and antioxidant properties .
Scientific Research Applications
Mechanism of Action
The mechanism of action of artemisitene involves several molecular targets and pathways:
Oxidative Stress Modulation: Artemisitene activates the Nrf2 pathway by decreasing Nrf2 ubiquitination and increasing its stability.
DNA Damage Induction: Artemisitene selectively induces DNA double-stranded breaks and apoptosis in cancer cells by suppressing the expression of topoisomerases.
Immune Modulation: Artemisitene modulates immune responses by affecting the production of reactive oxygen species and preventing inflammasome assembly and activation.
Preparation Methods
Artemisitene can be synthesized from artemisinin through a one-pot selenoxide elimination reaction . This method involves the use of selenoxide as a reagent to facilitate the conversion. Avery et al. optimized the synthesis route of artemisitene, making it more efficient . Industrial production methods for artemisitene are still under development, but the synthesis from artemisinin remains the primary approach .
Chemical Reactions Analysis
Artemisitene undergoes several types of chemical reactions, including:
Oxidation: Artemisitene can be oxidized to form various oxidized derivatives. Common reagents for oxidation include hydrogen peroxide and other oxidizing agents.
Reduction: Reduction reactions of artemisitene can yield reduced forms of the compound. Reducing agents such as sodium borohydride are commonly used.
Substitution: Artemisitene can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of artemisitene .
Comparison with Similar Compounds
Artemisitene is closely related to artemisinin and its derivatives, such as dihydroartemisinin, artemether, and artesunate . These compounds share a similar endoperoxide structure, which is responsible for their biological activities. artemisitene is unique in its specific molecular targets and pathways, making it a promising candidate for various therapeutic applications .
Similar compounds include:
Artemisinin: Known for its antimalarial properties.
Dihydroartemisinin: A derivative of artemisinin with enhanced bioavailability.
Artemether: Another derivative used in combination therapies for malaria.
Artesunate: A water-soluble derivative used in severe malaria cases.
Artemisitene’s unique properties and diverse biological activities make it a valuable compound for further research and development.
properties
IUPAC Name |
(1R,4S,5R,8S,12S,13R)-1,5-dimethyl-9-methylidene-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O5/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8,10-11,13H,2,4-7H2,1,3H3/t8-,10+,11+,13-,14-,15-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGEBZMMCKFUABB-KPHNHPKPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(=C)C(=O)OC3C24C1CCC(O3)(OO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]2C(=C)C(=O)O[C@H]3[C@@]24[C@H]1CC[C@](O3)(OO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
101020-89-7 | |
| Record name | ARTEMISITENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2VXA86C8WY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does artemisitene exert its antioxidant effects?
A1: Artemisitene activates the nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway. [, , ] This activation occurs through the reduction of Nrf2 ubiquitination, leading to increased Nrf2 stability. [] Nrf2 is a crucial transcription factor that regulates the expression of antioxidant genes, such as heme oxygenase 1 (HO-1). [, ] The increased expression of these antioxidant genes contributes to the protective effects of artemisitene against oxidative stress-related damage. [, , ]
Q2: What is the role of Keap1 in artemisitene's mechanism of action?
A2: Kelch-like ECH-associated protein-1 (Keap1) acts as a cytosolic repressor of Nrf2. [] Research suggests that artemisitene interacts with the Cys151 residue of Keap1. [] This interaction is crucial for Nrf2 activation, as mutating Cys151 to Serine abolishes artemisitene-mediated Nrf2 activation and downstream gene expression. []
Q3: Does artemisitene exhibit anti-parasitic activity?
A3: Yes, studies demonstrate that artemisitene possesses anti-parasitic activity against Schistosoma japonicum. [] This activity manifests as a reduction in the number of adult worms and eggs, along with damage to the tegument of adult worms. [] Interestingly, this anti-parasitic effect appears to involve immune modulation, particularly the enhancement of type 2 immunity, leading to increased eosinophil counts in the liver. []
Q4: What is the molecular formula and weight of artemisitene?
A4: The molecular formula of artemisitene is C15H20O5, and its molecular weight is 280.32 g/mol.
Q5: What are the key spectroscopic characteristics of artemisitene?
A5: Several techniques, including NMR, GC-MS, and HPLC-UV, have been used to characterize artemisitene. [, , , , , ] Specific spectroscopic data can be found within the referenced research papers. [, , , , , ]
Q6: What is known about the stability of artemisitene?
A6: Limited information is available regarding the stability of artemisitene under various conditions. [] Further research is needed to assess its stability profile comprehensively.
Q7: What is the bioavailability of artemisitene?
A7: Studies in rats report an absolute bioavailability of 3.7% for artemisitene after intravenous and oral administration. [] This suggests relatively low systemic exposure after oral dosing, highlighting a potential area for improvement in drug delivery strategies.
Q8: What evidence supports the anti-tumor activity of artemisitene?
A8: Artemisitene has demonstrated anti-proliferative effects in various cancer cell lines, including HCT-15, Ehrlich ascites tumor (EAT), and EN2 cells. [, , ] These in vitro studies highlight its potential as an anti-cancer agent, although further investigations are needed to confirm its efficacy and safety in vivo.
Q9: How effective is artemisitene in treating schistosomiasis?
A9: In murine models of schistosomiasis japonica, artemisitene treatment significantly reduced worm burden, liver granuloma size, and collagen deposition. [] These findings suggest promising therapeutic potential against schistosomiasis, warranting further exploration in preclinical and potentially clinical settings.
Q10: What analytical techniques are used to quantify artemisitene?
A10: Researchers have employed various techniques to quantify artemisitene, including reversed-phase high-performance liquid chromatography (HPLC) with electrochemical detection (HPLC-EC), gas chromatography (GC), and ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS). [, , , , ] These methods allow for sensitive and specific detection of artemisitene in complex matrices like plant extracts and biological samples.
Q11: How can trace amounts of artemisitene be separated from artemisinin?
A11: Studies have explored the use of ammonium functional ionic liquids for the selective separation of trace artemisitene from artemisinin. [, ] This approach highlights the potential of innovative separation techniques for obtaining high-purity artemisitene.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






